Dansyl-L-serine piperidinium salt chemical structure and properties
Dansyl-L-serine piperidinium salt chemical structure and properties
An In-Depth Technical Guide to Dansyl-L-serine Piperidinium Salt
Foreword: The Need for Precision in Fluorescent Probing
In the intricate world of molecular biology and drug discovery, the ability to visualize and quantify biomolecules is paramount. Fluorescent probes have emerged as indispensable tools, yet not all probes are created equal. The ideal reagent must offer high sensitivity, environmental responsiveness, and, crucially, a robust and reproducible methodology. Dansyl-L-serine piperidinium salt represents a specialized tool in the analytical chemist's arsenal, combining the proven fluorescent properties of the dansyl group with the specific stereochemistry of L-serine. This guide moves beyond a simple datasheet to provide a comprehensive operational manual, grounded in field-proven application knowledge. We will explore the "why" behind the "how," enabling researchers to not only apply this reagent but to innovate with it.
Molecular Profile and Physicochemical Properties
Dansyl-L-serine piperidinium salt is a synthetic fluorescent compound purpose-built for analytical applications. Its structure is a composite of three key functional units: the fluorescent dansyl (5-(dimethylamino)naphthalene-1-sulfonyl) group, the chiral L-serine scaffold, and a piperidinium counter-ion which enhances solubility and handling characteristics.
The molecular formula for the salt is C₂₀H₂₉N₃O₅S, with a corresponding molecular weight of approximately 423.53 g/mol .[1][2] The CAS number for this compound is 35021-12-6.[3][4][5]
Chemical Structure
Caption: Chemical structure of Dansyl-L-serine piperidinium salt.
Physicochemical and Spectroscopic Data
The utility of a fluorescent probe is defined by its quantitative properties. The dansyl fluorophore is renowned for its environmental sensitivity; its quantum yield and emission maximum are highly dependent on the polarity of the local environment.[6][7] This solvatochromism is a key feature, allowing it to report on the hydrophobicity of binding sites in proteins or other macromolecules.
| Property | Value | Causality & Experimental Context |
| Molecular Formula | C₂₀H₂₉N₃O₅S | - |
| Molecular Weight | 423.53 g/mol | [1][2][4] |
| CAS Number | 35021-12-6 | [3][4][5] |
| Predicted Boiling Point | 579.4 ± 60.0 °C | Predicted value; experimental data not available.[2][5] |
| Predicted Density | 1.423 ± 0.06 g/cm³ | Predicted value; experimental data not available.[2][5] |
| Excitation Max (λex) | ~330 - 340 nm | Corresponds to the π→π* transition of the naphthalene ring system.[6] |
| Emission Max (λem) | ~480 - 580 nm | Highly solvent-dependent. Experiences a blue shift (to shorter wavelengths) in non-polar environments, indicating shielding from solvent water molecules.[6] |
| Molar Extinction (ε) | ~4,300 M⁻¹cm⁻¹ at ~340 nm | This value for dansyl glycine is a standard approximation for dansyl conjugates and is essential for accurate concentration determination via UV-Vis spectrophotometry (Beer-Lambert law).[6] Another study reports ε for dansyl glycine as 3,900 M⁻¹cm⁻¹ at 325 nm.[8] |
| Quantum Yield (Φ) | 0.07 (Water) to 0.66 (Dioxane) | This wide range exemplifies the probe's environmental sensitivity. The low yield in water is due to non-radiative decay pathways, which are minimized in a non-polar, constrained environment like a protein binding pocket, leading to enhanced fluorescence. |
| Fluorescence Lifetime (τ) | 10 - 20 ns | The relatively long lifetime of dansyl-protein conjugates makes them suitable for time-resolved fluorescence studies and as a Förster Resonance Energy Transfer (FRET) acceptor.[7][9] |
Core Applications & Mechanistic Insights
The primary application of Dansyl-L-serine is as a pre-column derivatization agent for the sensitive analysis of amino acids via High-Performance Liquid Chromatography (HPLC).[10] It also serves as a fluorescent probe to investigate protein structure and binding interactions.[1]
Principle of Dansylation for HPLC Analysis
The core of the technique is the covalent labeling of primary and secondary amino groups with the fluorescent dansyl moiety.[11]
Mechanism: The reaction proceeds via nucleophilic attack of the deprotonated primary amine of an amino acid on the electron-deficient sulfur atom of the sulfonyl chloride group. A high pH (~9.5-10) is critical as it ensures the amino group is in its free, nucleophilic state (-NH₂) rather than its protonated, non-reactive ammonium state (-NH₃⁺).[11] The chloride ion serves as a good leaving group, resulting in a stable sulfonamide linkage that is resistant to acid hydrolysis.[12][13]
Caption: Reaction mechanism for dansylation of a primary amine.
Validated Experimental Protocols
The following protocols are designed to be self-validating systems, incorporating controls and checkpoints to ensure data integrity.
Protocol: Synthesis of Dansyl-L-serine Piperidinium Salt
This is a two-step synthesis. First, L-serine is dansylated. Second, the resulting Dansyl-L-serine is converted to its piperidinium salt to improve handling and solubility.
Step 1: N-Dansylation of L-Serine
-
Rationale: This procedure is adapted from standard methods for dansylating amino acids.[11][14] Acetone is used as a co-solvent to solubilize the sparingly soluble dansyl chloride in the aqueous reaction buffer. A high pH is essential for amine deprotonation.
-
Dissolve L-Serine: In a round-bottom flask, dissolve L-serine (1 equivalent) in a 0.2 M sodium bicarbonate buffer (pH 9.5-10.0).
-
Prepare Dansyl Chloride Solution: In a separate container, dissolve Dansyl Chloride (1.1 equivalents) in anhydrous acetone. Prepare this solution fresh and protect it from light.
-
Reaction: Slowly add the Dansyl Chloride solution dropwise to the stirring L-serine solution at room temperature.
-
Incubation: Seal the flask, protect from light (e.g., with aluminum foil), and stir at 38°C for 2-3 hours or at room temperature overnight.[11]
-
Work-up:
-
Remove the acetone under reduced pressure using a rotary evaporator.
-
Wash the remaining aqueous solution with diethyl ether (3x volumes) to remove any unreacted dansyl chloride and the hydrolysis byproduct, dansyl sulfonic acid.
-
Acidify the aqueous layer to pH ~3 with 1 M HCl. Dansyl-L-serine will precipitate as it is less soluble at this pH.
-
Collect the precipitate by vacuum filtration and wash with cold, acidified water.
-
Dry the solid product under vacuum.
-
Step 2: Formation of the Piperidinium Salt
-
Rationale: This is a standard acid-base reaction to form an ammonium salt. Using a slight excess of the base (piperidine) ensures complete conversion of the carboxylic acid to its conjugate base. Acetone is a good solvent for both reactants and facilitates precipitation of the salt upon addition of a non-polar solvent like diethyl ether.
-
Dissolution: Dissolve the dried Dansyl-L-serine from Step 1 in a minimal amount of anhydrous acetone.
-
Base Addition: While stirring, add piperidine (1.1 equivalents) dropwise.
-
Precipitation: Stir the mixture for 30 minutes. If no precipitate forms, slowly add anhydrous diethyl ether until the solution becomes cloudy and a solid begins to form.
-
Isolation: Cool the mixture in an ice bath for 1 hour to maximize precipitation.
-
Filtration & Drying: Collect the solid salt by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield Dansyl-L-serine piperidinium salt.
Protocol: HPLC Analysis of Amino Acids using Dansyl Derivatization
-
Rationale: This protocol is a robust method for quantifying amino acids in a sample.[15][16] A quenching step is included to consume excess dansyl chloride, preventing it from interfering with the chromatography and potentially damaging the column. A C18 reversed-phase column is the standard choice, as it effectively separates the relatively hydrophobic dansyl-amino acids based on the polarity of their side chains.
Caption: Standard workflow for HPLC analysis of amino acids.
Reagents & Equipment:
-
Amino Acid Standard Mix (for calibration)
-
Derivatization Buffer: 100 mM Sodium Bicarbonate, pH 9.8[15]
-
Dansyl Chloride Solution: 50 mM in anhydrous acetonitrile (prepare fresh)[15]
-
Quenching Solution: 1 M Methylamine HCl
-
HPLC system with a fluorescence detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Procedure:
-
Sample Preparation: To 25 µL of your amino acid sample (or standard), add 50 µL of Derivatization Buffer.
-
Derivatization: Add 50 µL of the fresh Dansyl Chloride Solution. Vortex immediately.
-
Incubation: Incubate the mixture at room temperature (25°C) in the dark for 60 minutes.[15] Using a thermomixer can improve consistency.
-
Quenching: Add 10 µL of the Quenching Solution to react with and consume excess dansyl chloride. Vortex and let stand for 10 minutes.
-
Dilution & Filtration: Dilute the sample with the initial mobile phase solvent (e.g., 1:5 v/v) and filter through a 0.22 µm syringe filter directly into an HPLC vial. This is a critical step to prevent particulates from clogging the HPLC system.
-
HPLC Analysis:
-
Injection: Inject 10-20 µL of the filtered sample.
-
Mobile Phase: A: 50 mM Acetate Buffer, pH 4.5; B: Acetonitrile.
-
Gradient: A typical gradient would be from 10% B to 70% B over 30 minutes. This must be optimized for your specific amino acid mixture.
-
Detection: Set the fluorescence detector to an excitation wavelength of ~335 nm and an emission wavelength of ~520 nm.[8]
-
Quantification: Identify peaks by comparing retention times to the amino acid standards. Quantify by integrating the peak area and comparing to the calibration curve generated from the standards.
-
Safety & Handling
As a sulfonyl chloride derivative and a piperidinium salt, this compound requires careful handling. The following guidelines are based on the safety data for the closely related Dansylsarcosine piperidinium salt.[17]
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid creating dust. Prevent contact with skin and eyes.[17]
-
Storage: Store in a cool, dry, dark place. The compound is sensitive to moisture and light.
-
First Aid:
-
Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing.[17]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[17]
-
Inhalation: Move person into fresh air. If breathing is difficult, give oxygen.[17]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[17]
-
References
-
Scribd. (n.d.). HPLC Analysis of Amino Acids Using Dansyl and Dabsyl Derivatives. Available at: [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Dansyl Amino Acids. Available at: [Link]
-
Cardinal Scholar. (n.d.). Amino Acid Analysis by Dansylation: A Revised Method. Available at: [Link]
-
ResearchGate. (2025). 1.2.5. HPLC of amino acids as dansyl and dabsyl derivatives. Available at: [Link]
-
Royal Society of Chemistry. (2025). Construction of dansylated (fluorescent) amino acid motifs via C(sp3)–H arylation. Available at: [Link]
-
Thieme. (n.d.). Product Class 3: Carboxylic Acid Salts. Available at: [Link]
-
PubMed. (1976). Specific fluorescent derivatives of macromolecules. Reaction of dansyl fluoride with serine proteinases. Available at: [Link]
-
OMLC. (n.d.). Dansyl glycine. Available at: [Link]
- Google Patents. (n.d.). US5350872A - Process for the preparation of carboxylic acids and derivatives of them.
-
ResearchGate. (2021). The fluorescence spectrum of dansyl lysine in water (H2O, red) and in ethanol (EtOH, blue). Available at: [Link]
-
Bulgarian Academy of Sciences. (2023). Synthesis and single crystal structure of N-Dansyl-o-n-pentoxy aniline. Bulgarian Chemical Communications, 55(1), 102-106. Available at: [Link]
-
PubMed. (n.d.). The dansyl method for identifying N-terminal amino acids. Available at: [Link]
- Google Patents. (n.d.). CN106831540A - It is a kind of(S)The preparation method of 3 piperidine carboxylic acids.
-
Springer Nature Experiments. (n.d.). The Dansyl Method for Identifying N-Terminal Amino Acids. Available at: [Link]
-
LookChem. (n.d.). dansyl-l-serine piperidinium salt. Available at: [Link]
-
ROK Chem. (n.d.). Dansyl-L-serine piperidinium salt. Available at: [Link]
-
Chemdad Co. (n.d.). DANSYL-L-SERINE PIPERIDINIUM SALT. Available at: [Link]
Sources
- 1. Buy Dansyl-L-serine Piperidinium Salt | 84282-12-2 [smolecule.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. DANSYL-L-SERINE PIPERIDINIUM SALT, CasNo.35021-12-6 Zibo Hangyu Biotechnology Development Co., Ltd China (Mainland) [hangyuchemical.lookchem.com]
- 4. rokchem.co.uk [rokchem.co.uk]
- 5. DANSYL-L-SERINE PIPERIDINIUM SALT Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. Dansyl chloride | 605-65-2 | Benchchem [benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. scribd.com [scribd.com]
- 9. Dansyl-X, SE | AAT Bioquest [aatbio.com]
- 10. HPLC Method for Analysis of Dansyl Amino Acids | SIELC Technologies [sielc.com]
- 11. researchgate.net [researchgate.net]
- 12. The dansyl method for identifying N-terminal amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Dansyl Method for Identifying N-Terminal Amino Acids | Springer Nature Experiments [experiments.springernature.com]
- 14. bcc.bas.bg [bcc.bas.bg]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. cardinalscholar.bsu.edu [cardinalscholar.bsu.edu]
- 17. chemicalbook.com [chemicalbook.com]
